molecular formula C11H9N3O B7590671 N-(Pyrimidin-5-Yl)benzamide

N-(Pyrimidin-5-Yl)benzamide

Cat. No.: B7590671
M. Wt: 199.21 g/mol
InChI Key: RKVZLNKZLQVUID-UHFFFAOYSA-N
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Description

N-(Pyrimidin-5-Yl)benzamide: is a compound that features a pyrimidine ring attached to a benzamide moiety Pyrimidine is an aromatic heterocyclic organic compound similar to pyridine, and benzamide is a simple amide derived from benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrimidin-5-Yl)benzamide typically involves the reaction of pyrimidine derivatives with benzoyl chloride or benzamide under specific conditions. One common method includes:

    Starting Materials: Pyrimidine derivatives and benzoyl chloride.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The pyrimidine derivative is dissolved in the solvent, and benzoyl chloride is added dropwise with stirring. The mixture is then allowed to react at room temperature or under reflux conditions until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Pyrimidin-5-Yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(Pyrimidin-5-Yl)benzamide has been investigated for its potential as a pharmacophore in drug design. The compound exhibits promising biological activities that make it a candidate for developing therapeutic agents targeting various diseases.

Antitumor Activity

Research indicates that compounds with similar structures can inhibit tumor growth by modulating pathways involved in cancer cell proliferation. For instance, derivatives of this compound have shown potential in targeting the SIRT5 protein, which plays a role in cancer metabolism regulation.

Antimicrobial Effects

The compound may possess antimicrobial properties, as indicated by its ability to inhibit enzymes involved in microbial growth. Benzamide derivatives are often noted for their activity against various pathogens, suggesting that this compound could be effective against specific microbial strains.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Similar compounds have been associated with the modulation of glutamate receptors, critical for neuronal signaling and protection against excitotoxicity.

Biological Studies

This compound is utilized in various biological studies to understand its interaction with biological macromolecules and its therapeutic effects.

Inhibition of Receptor Tyrosine Kinases

Research indicates that this compound can inhibit specific receptor tyrosine kinases, which are often implicated in cancer progression and inflammatory processes. This positions it as a valuable candidate for further investigation in cancer therapy.

Potassium Channel Modulation

A series of studies have identified N-pyridyl benzamides as KCNQ2/Q3 potassium channel openers, showing efficacy in animal models for epilepsy and pain management . This highlights the therapeutic potential of related compounds in neurological disorders.

Materials Science

The compound serves as a building block for synthesizing novel materials with unique properties. Its structural characteristics allow for the development of advanced materials that can be utilized across various scientific fields.

Research Findings and Case Studies

Several significant findings related to the biological activity of this compound and its derivatives have emerged from recent studies:

Study Focus Findings Reference
Antitumor ActivityInhibition of SIRT5 linked to cancer metabolism regulation
Antimicrobial ActivityEffective against specific microbial enzymes
Neuroprotective EffectsModulation of glutamate receptors
KCNQ2/Q3 Potassium Channel OpenerActive in rodent models for epilepsy and pain

Mechanism of Action

The mechanism of action of N-(Pyrimidin-5-Yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt cellular processes that are essential for the growth and survival of cancer cells.

Comparison with Similar Compounds

  • N-(Pyrimidin-2-Yl)benzamide
  • N-(Pyrimidin-4-Yl)benzamide
  • N-(Pyrimidin-6-Yl)benzamide

Comparison: N-(Pyrimidin-5-Yl)benzamide is unique due to the position of the pyrimidine ring attachment. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, N-(Pyrimidin-2-Yl)benzamide may have different binding affinities and selectivities for enzymes compared to this compound. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N-pyrimidin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-6-12-8-13-7-10/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVZLNKZLQVUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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